molecular formula C14H19N3O2 B2960595 N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide CAS No. 2411276-04-3

N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide

Cat. No.: B2960595
CAS No.: 2411276-04-3
M. Wt: 261.325
InChI Key: OIOQYOJRMPIHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the cyclohexyl and but-2-ynamide groups. One common method for synthesizing 1,2,4-oxadiazoles is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or cyclic anhydrides, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyl and but-2-ynamide groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-5-13(18)15-11-8-6-10(7-9-11)14-16-12(4-2)17-19-14/h10-11H,4,6-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOQYOJRMPIHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCC(CC2)NC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.